References:[1] https://www.semanticscholar.org/paper/1b866b62620c7c3707c97ca164e7706c92480df7 [] https://www.semanticscholar.org/paper/631b5faa184f8fa6b62e2405665889441fd7eda4 [] https://www.semanticscholar.org/paper/ce361bd84fce006f6c717cc7f751375e3e987695[14] https://www.semanticscholar.org/paper/91fc79b9e751e50aa0e15cbd84517ea38d32008e
1-Furfurylpyrrole is derived from the reaction of furfurylamine, which is obtained from the dehydration of pentoses found in various biomass sources. It is classified under heterocyclic compounds, specifically as a pyrrole derivative. The compound has been identified in several food products, contributing to their aroma profiles, notably in roasted almonds and popcorn .
The synthesis of 1-Furfurylpyrrole can be achieved through several methods, with the most common being the condensation reaction between furfurylamine and mucic acid. This reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired product.
Key Parameters:
In industrial settings, larger scale production follows similar pathways but emphasizes high-purity reagents and stringent control over reaction parameters to maximize yield and purity.
1-Furfurylpyrrole has a molecular formula of C9H9NO and a molecular weight of approximately 161.17 g/mol. Its structure features a five-membered furan ring fused to a pyrrole ring, which contributes to its aromatic properties.
Key Structural Data:
This compound's unique structure allows for various chemical reactions and interactions with other molecules, particularly in food chemistry where it enhances aroma profiles.
1-Furfurylpyrrole participates in several chemical reactions:
Common Reagents:
The oxidation and reduction processes yield a variety of functionalized derivatives that can be utilized in different applications within the chemical industry.
In the context of food science, 1-Furfurylpyrrole acts primarily through olfactory pathways. When present in food, it volatilizes and interacts with olfactory receptors in the nose, sending signals to the brain that are interpreted as specific aromas.
Biochemical Pathways:
The compound is likely metabolized quickly due to its small size, enhancing its flavor profile in culinary applications. Environmental factors such as temperature and the presence of other volatile compounds can influence its perception.
1-Furfurylpyrrole finds applications across various fields:
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